molecular formula C11H10N2O B1384383 6-Benzylpyrimidin-4-ol CAS No. 16353-08-5

6-Benzylpyrimidin-4-ol

Cat. No. B1384383
CAS RN: 16353-08-5
M. Wt: 186.21 g/mol
InChI Key: JCPZGLWRQNPRGS-UHFFFAOYSA-N
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Description

6-Benzylpyrimidin-4-ol is a chemical compound with the molecular formula C11H10N2O . It has an average mass of 186.210 Da and a monoisotopic mass of 186.079315 Da .

Scientific Research Applications

Antibacterial and Antifungal Applications

6-Benzylpyrimidin-4-ol and its derivatives have been explored for their antibacterial and antifungal properties. For instance, derivatives such as 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as against fungal species like Candida albicans and Aspergillus fumigates. These compounds were compared with standard drugs like Streptomycin and Amphotericin-B, showcasing potent microbial inhibition (Laxmi, Ravi, & Nath, 2019).

Benzodiazepine Receptor Ligands

Some derivatives of 6-Benzylpyrimidin-4-ol have been investigated for their potential as benzodiazepine receptor ligands. A study synthesized and evaluated novel derivatives of 4,6-diphenylpyrimidin-2-ol, finding that certain compounds exhibited desirable properties as benzodiazepine agonists. These compounds showed promising sedative-hypnotic effects, anticonvulsant activity, and antianxiety effects without significant memory impairment, making them potential candidates for neurological disorders like insomnia and anxiety (Khoramjouy et al., 2021).

Anti-tubercular Activity

Certain pyrimidin-4-ol derivatives have also been predicted and confirmed to exhibit anti-tubercular activity. A study focusing on 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-2,4-dihydro-3H-pyrazol-3-ones showed that these compounds possessed significant activity against Mycobacterium tuberculosis, with the mode of action being the inhibition of UDP-galactopyranose mutase, crucial for the biosynthesis of the mycobacterial cell wall (Erkin et al., 2021).

Supramolecular Structure and Stability

The synthesis and structural stability of arylsulfonylated 2-amino-6-methylpyrimidin derivatives have been studied, focusing on their non-covalent interactions and how these contribute to their structural stability. Theoretical calculations and analysis of these compounds provided insights into their stability, reactivity, and other properties, showing that different moieties attached to the pyrimidin-4-ol group cause variations in molecular orbital energies and reactivity parameters, influencing the compound's overall stability and properties (Ali et al., 2021).

properties

IUPAC Name

4-benzyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-7-10(12-8-13-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPZGLWRQNPRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388724
Record name 6-benzylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzylpyrimidin-4-ol

CAS RN

16353-08-5
Record name 6-(Phenylmethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16353-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-benzylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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